molecular formula C16H10BrClO3 B2860757 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one CAS No. 331821-16-0

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Cat. No.: B2860757
CAS No.: 331821-16-0
M. Wt: 365.61
InChI Key: BMZMHUHJOZDHJW-UHFFFAOYSA-N
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Description

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one is a synthetic organic compound belonging to the class of chromen-2-ones

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a chromen-2-one precursor, followed by the introduction of a hydroxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mode of action.

Comparison with Similar Compounds

  • 6-Chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
  • 8-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one
  • 6-Bromo-3-(4-hydroxyphenyl)-4-methylchromen-2-one

Comparison: Compared to its analogs, 8-Bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one exhibits unique properties due to the presence of both bromine and chlorine atoms. These halogens influence its reactivity, stability, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

8-bromo-6-chloro-3-(4-hydroxyphenyl)-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClO3/c1-8-12-6-10(18)7-13(17)15(12)21-16(20)14(8)9-2-4-11(19)5-3-9/h2-7,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZMHUHJOZDHJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Br)Cl)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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